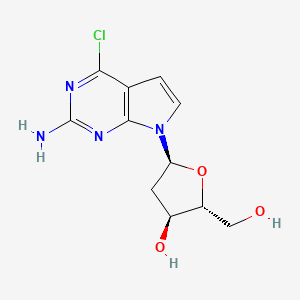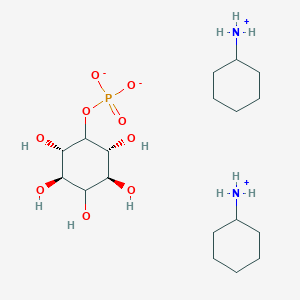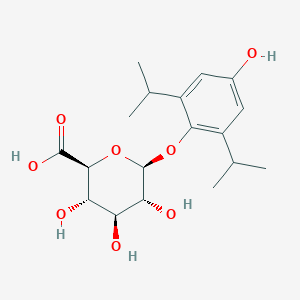
7-Deaza-4-Cl-2'-dG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-4-chloro-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant attention in scientific research. This compound is a derivative of guanosine, where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom, and a chlorine atom is introduced at the 4th position. This structural modification imparts unique properties to the compound, making it valuable in various biochemical and molecular biology applications.
Mechanism of Action
Target of Action
The primary target of 7-Deaza-4-Cl-2’-dG is DNA, specifically the guanine bases . The compound is a modified nucleoside where the 7-nitrogen (N7) of the base is replaced by C-H . This modification prevents the formation of a hydrogen bond at position 7 .
Mode of Action
7-Deaza-4-Cl-2’-dG interacts with its targets through a process known as transglycosylation . In this process, a guanine base in the DNA is exchanged for 7-cyano-7-deazaguanine (preQ 0) . This reaction is dependent on ATP hydrolysis by DpdB . After this, DpdC functions independently of DpdA/B to convert preQ 0 -modified DNA to ADG-modified DNA .
Biochemical Pathways
The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that make up the Dpd restriction–modification system present in diverse bacteria . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification, with dpdD–dpdK contributing to the restriction phenotype .
Result of Action
The result of the action of 7-Deaza-4-Cl-2’-dG is the modification of DNA. This modification can have various effects, including changes in the structure and function of the DNA . For example, the compound can affect the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
Action Environment
The action of 7-Deaza-4-Cl-2’-dG can be influenced by various environmental factors. For instance, the presence of ATP is necessary for the compound’s transglycosylation activity Additionally, the compound’s action can be affected by the presence of other molecules in the cell, such as other nucleosides and proteins
Biochemical Analysis
Biochemical Properties
In the context of biochemical reactions, 7-Deaza-4-Cl-2’-dG interacts with various enzymes and proteins. For instance, it has been found to be a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . The proteins encoded by the dpdA, dpdB, and dpdC genes are necessary for DNA modification .
Cellular Effects
The effects of 7-Deaza-4-Cl-2’-dG on cells and cellular processes are multifaceted. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve the results of PCR amplification and sequencing reactions, particularly when small amounts of poor quality DNA are available as starting material .
Molecular Mechanism
At the molecular level, 7-Deaza-4-Cl-2’-dG exerts its effects through various mechanisms. One key mechanism involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0), a process that is dependent on ATP hydrolysis by DpdB . Additionally, DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .
Metabolic Pathways
7-Deaza-4-Cl-2’-dG is involved in several metabolic pathways. It is a product of the bacterial queuosine tRNA modification pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-4-chloro-2’-deoxyguanosine typically involves multi-step organic synthesis. One common approach starts with the preparation of 7-deazaguanine, followed by chlorination at the 4th position. The key steps include:
Formation of 7-deazaguanine: This can be achieved through cyclization reactions involving appropriate precursors.
Deoxyribosylation: The final step involves attaching the deoxyribose sugar to the modified base, typically using glycosylation reactions.
Industrial Production Methods
While specific industrial production methods for 7-Deaza-4-chloro-2’-deoxyguanosine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques like crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Deaza-4-chloro-2’-deoxyguanosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to create a range of derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution under mild conditions.
Oxidation and Reduction: Standard oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 7-deaza-4-azido-2’-deoxyguanosine, while reaction with thiourea would produce 7-deaza-4-thio-2’-deoxyguanosine.
Scientific Research Applications
7-Deaza-4-chloro-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: The compound is employed in studies of DNA-protein interactions and the mechanisms of DNA replication and repair.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of diagnostic tools and as a reagent in molecular biology assays.
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the chlorine atom at the 4th position but shares the deaza modification.
4-Chloro-2’-deoxyguanosine: Contains the chlorine atom but lacks the deaza modification.
7-Deaza-4-methyl-2’-deoxyguanosine: Similar structure with a methyl group instead of chlorine at the 4th position.
Uniqueness
7-Deaza-4-chloro-2’-deoxyguanosine is unique due to the combined presence of the deaza modification and the chlorine atom. This dual modification imparts distinct chemical and biological properties, making it particularly useful in applications where both altered base pairing and specific chemical reactivity are desired.
Properties
IUPAC Name |
(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZICGWWJWKJNCN-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)






![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)



